![molecular formula C15H20N2O B14184345 N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide CAS No. 919792-46-4](/img/structure/B14184345.png)
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is a synthetic organic compound characterized by a pyrrolidine ring attached to a benzyl group and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated pyrrolidine with 2-methylprop-2-enoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Applications De Recherche Scientifique
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
- N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylpropanamide
Uniqueness
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of the 2-methylprop-2-enamide group, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
919792-46-4 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m1/s1 |
Clé InChI |
BFEDCIWCVBNFIL-CQSZACIVSA-N |
SMILES isomérique |
CC(=C)C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES canonique |
CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


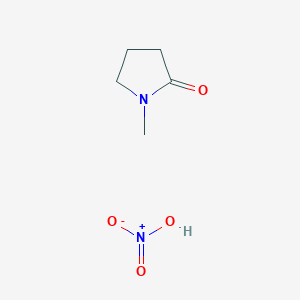
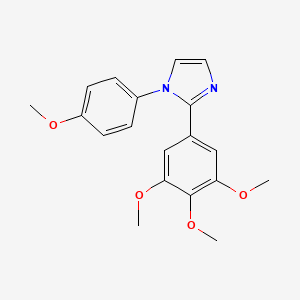
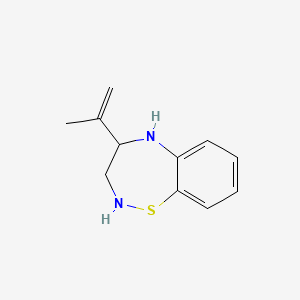

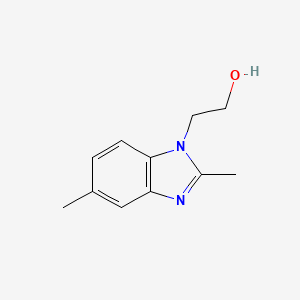
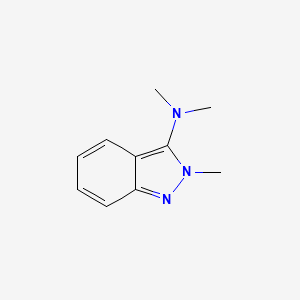
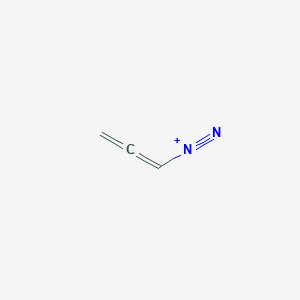
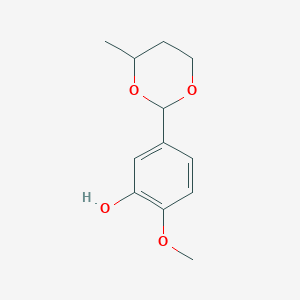
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
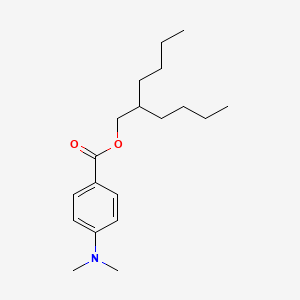
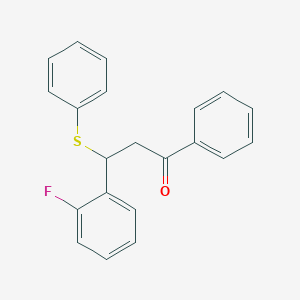
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
